molecular formula C15H21NO2 B5806336 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine

Cat. No. B5806336
M. Wt: 247.33 g/mol
InChI Key: SZJMSHZTOYKAQK-UHFFFAOYSA-N
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Description

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine, also known as MPP or MPP+ is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons.

Mechanism of Action

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a mitochondrial toxin that enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is metabolized into 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ by the enzyme monoamine oxidase-B (MAO-B). 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects:
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine selectively damages dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine also causes oxidative stress, which can lead to cell death in other types of neurons and in non-neuronal cells.

Advantages and Limitations for Lab Experiments

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a useful tool for studying Parkinson's disease because it selectively damages dopaminergic neurons, which are the neurons that degenerate in the disease. This allows researchers to create animal models of Parkinson's disease that closely mimic the human disease. However, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has limitations as a research tool because it is a highly toxic compound that requires careful handling and disposal.

Future Directions

There are many future directions for 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could also be used to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could be used to study the role of oxidative stress in aging and age-related diseases.

Synthesis Methods

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine can be synthesized by the reaction of 2-methylphenol with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine.

Scientific Research Applications

4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is used to create animal models of Parkinson's disease, which are used to study the disease's progression and to test potential treatments.

properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-18-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMSHZTOYKAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

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